4-chloro-7-fluoro-6-iodoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-7-fluoro-6-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential pharmacological properties. This compound, with its unique combination of chlorine, iodine, and fluorine substituents, exhibits interesting chemical and biological properties that make it a valuable subject of research in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-fluoro-6-iodoquinazoline typically involves the cyclization of appropriately substituted anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-7-fluoro-6-iodoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, iodine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
4-chloro-7-fluoro-6-iodoquinazoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-chloro-7-fluoro-6-iodoquinazoline is not fully understood. like other quinazoline derivatives, it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects . For example, some quinazoline derivatives are known to inhibit receptor tyrosine kinases, which play a role in cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7-fluoroquinazoline: Shares similar structural features but lacks the iodine substituent.
6-Iodoquinazoline: Contains iodine but lacks chlorine and fluorine substituents.
7-Fluoroquinazoline: Contains fluorine but lacks chlorine and iodine substituents.
Uniqueness
4-chloro-7-fluoro-6-iodoquinazoline is unique due to the presence of all three substituents (chlorine, iodine, and fluorine) on the quinazoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H3ClFIN2 |
---|---|
Molekulargewicht |
308.48 g/mol |
IUPAC-Name |
4-chloro-7-fluoro-6-iodoquinazoline |
InChI |
InChI=1S/C8H3ClFIN2/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H |
InChI-Schlüssel |
KRFXKLWWUDJFJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1I)F)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.